N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, a methanesulfonyl group, and a piperidine ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, it’s likely that it involves several steps, each introducing a different part of the molecule. The pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine . The oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazide . The methanesulfonyl group and the piperidine ring could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and oxadiazole rings are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair or boat conformation. The methanesulfonyl group is likely to be in a tetrahedral configuration .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole and oxadiazole rings could potentially participate in electrophilic substitution reactions. The methanesulfonyl group could act as a good leaving group in nucleophilic substitution reactions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4S/c1-9-8-11(19(2)18-9)13-16-17-14(24-13)15-12(21)10-4-6-20(7-5-10)25(3,22)23/h8,10H,4-7H2,1-3H3,(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDGKMILNJXQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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